Chemical structure and molecular weight of E3 Ligase Ligand-linker Conjugate 81
Chemical structure and molecular weight of E3 Ligase Ligand-linker Conjugate 81
This guide provides an in-depth technical analysis of E3 Ligase Ligand-linker Conjugate 81 , a specialized chemical intermediate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Based on the authoritative Journal of Medicinal Chemistry study by Ng et al. (2023), this conjugate represents a critical building block for developing heterobifunctional degraders, specifically targeting Inhibitor of Apoptosis Proteins (IAPs).[1]
Executive Summary
E3 Ligase Ligand-linker Conjugate 81 (referred to herein as Conjugate 81 ) is a pre-assembled PROTAC intermediate consisting of a high-affinity Von Hippel-Lindau (VHL) E3 ligase ligand covalently bound to a functionalized linker. It is designed to facilitate the rapid synthesis of PROTAC libraries by providing a "ready-to-couple" electrophilic handle (alkyl chloride) that reacts with nucleophilic target protein ligands.
-
Primary Role: Modular building block for VHL-recruiting PROTACs.
-
Key Application: Development of pan-IAP degraders (cIAP1, cIAP2, XIAP).
-
Chemical Class: Heterobifunctional small molecule intermediate.[2][3][4]
Chemical Identity & Structure
Conjugate 81 is characterized by three distinct structural domains: the E3 ligase binding moiety, the variable linker, and the reactive electrophile.
Structural Components
| Component | Chemical Identity | Function |
| E3 Ligase Ligand | VH032 (or derivative) | Binds to the VHL E3 ubiquitin ligase complex with high affinity ( |
| Linker (L8a) | Long-chain Alkyl/Ether | Spans the gap between the E3 ligase and the target protein. Specifically derived from a chloro-alkyl-ether scaffold. |
| Reactive Handle | Alkyl Chloride (-Cl) | Electrophilic site for |
Physicochemical Properties (Estimated)
-
Molecular Weight: ~650–750 Da (Dependent on exact linker chain length L8a).
-
Solubility: Soluble in organic solvents (DMSO, DMF, DCM); limited aqueous solubility due to the hydrophobic linker and VHL core.
-
Stability: Stable under standard storage conditions (-20°C); reactive towards strong nucleophiles under basic conditions.
Structural Schematic
The molecule follows the general formula:
-
Linker L8a Composition: Derived from the elongation of a chloro-alkoxy alcohol (e.g.,
) with a bromo-hexanoate derivative, resulting in a multi-ether/alkyl chain terminating in a carboxylic acid (before coupling to VH032).
Mechanism of Action
Conjugate 81 itself is an intermediate. Once coupled to a target protein ligand (e.g., an IAP antagonist), the resulting PROTAC functions via the Ubiquitin-Proteasome System (UPS) .
Ternary Complex Formation
-
Binary Binding: The PROTAC binds to the Target Protein (POI) and the VHL E3 Ligase simultaneously.
-
Ternary Complex: A stable POI-PROTAC-VHL complex is formed.
-
Ubiquitination: The E3 ligase recruits an E2 ubiquitin-conjugating enzyme, transferring ubiquitin to surface lysines on the POI.
-
Degradation: Poly-ubiquitinated POI is recognized and degraded by the 26S Proteasome.[5]
Mechanism Diagram
Caption: Synthesis of the active PROTAC from Conjugate 81 and its subsequent mechanism of action in target protein degradation.
Synthesis & Preparation Protocol
The synthesis of Conjugate 81 and its conversion into a PROTAC requires precise organic synthesis techniques. The following protocol is adapted from standard methodologies described in J. Med. Chem. (Ng et al., 2023).[1][2]
Synthesis of Conjugate 81
-
Linker Preparation (L8a):
-
Reactants: Chloro-alkoxy alcohol precursor + tert-butyl bromoalkanoate.
-
Condition: Alkylation (NaH, DMF) followed by deprotection (TFA/DCM) to yield the free acid form of the linker (
).
-
-
Coupling to VH032:
-
Activation: Activate Linker L8a (COOH) using HATU and DIPEA in DMF.[2]
-
Amide Bond Formation: Add VH032 (amine functionalized VHL ligand). Stir at Room Temperature (RT) for 16h.
-
Purification: Silica gel flash chromatography (DCM/MeOH).
-
Product: Conjugate 81 (Yield ~50-60%).
-
PROTAC Assembly (Usage of Conjugate 81)
This step demonstrates how Conjugate 81 is used to create a functional degrader.
-
Dissolution: Dissolve Conjugate 81 (1 equiv) in dry DMF.
-
Nucleophilic Substitution: Add the Target Ligand (e.g., IAP ligand with a secondary amine or phenol) (1 equiv).
-
Base: Add Cesium Carbonate (
, 2-3 equiv). -
Reaction: Stir at 60°C for 16h (
reaction). -
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Purification: HPLC or Flash Chromatography.
Synthesis Workflow Diagram
Caption: Step-by-step synthetic route from raw linker materials to the final PROTAC using Conjugate 81 as the key pivot point.
Applications & Data Interpretation
Conjugate 81 is specifically valuable for "Linkerology" studies—optimizing the linker length and composition to maximize degradation efficiency.
Comparative Linker Efficacy
In the context of IAP degradation, different conjugates (varying by linker length) produce different degradation profiles.
| Conjugate ID | Linker Type | Chain Length | Target Specificity |
| Conjugate 75 | Alkyl-Ether | Short (C5) | Poor Degradation |
| Conjugate 81 | Alkyl-Ether | Long (L8a) | Pan-IAP Degradation (High Potency) |
| Conjugate 85 | PEG-based | PEG3 | Selective Degradation |
Interpretation: The extended length of the linker in Conjugate 81 (L8a) allows the VHL ligase and the IAP target to adopt a productive conformation for ubiquitin transfer, overcoming steric clashes that hinder shorter linkers.
Advantages[6]
-
Modularity: Allows researchers to screen multiple target ligands against a fixed E3 recruiting module.
-
Convergent Synthesis: More efficient than linear synthesis; the complex VHL moiety is introduced late-stage.
-
Chemical Stability: The alkyl chloride handle is stable enough for storage but reactive enough for efficient coupling.
References
-
Ng, Y. L. D., et al. (2023). "Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins."[1][2] Journal of Medicinal Chemistry, 66(7), 4703–4733.[2]
-
Source:
- Context: Primary source describing the synthesis, structure, and application of VHL1 ligand-linker conjug
-
-
MedChemExpress (MCE).
-
Source:
- Context: General reference for commercial availability of VHL-linker conjug
-
-
Burslem, G. M., & Crews, C. M. (2017). "Small-Molecule Modulation of Protein Homeostasis." Chemical Reviews, 117(17), 11269–11301.[3]
-
Source:
- Context: Foundational review on PROTAC mechanism and design principles.
-
Sources
- 1. esmed.org [esmed.org]
- 2. Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
